molecular formula C23H21BrN2O4 B11557079 N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-bromo-2-methoxyphenoxy)acetohydrazide

N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-bromo-2-methoxyphenoxy)acetohydrazide

Cat. No.: B11557079
M. Wt: 469.3 g/mol
InChI Key: JTCICTBAHPWSCU-AFUMVMLFSA-N
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Description

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-bromo-2-methoxyphenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of benzyloxy, bromophenoxy, and methoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-bromo-2-methoxyphenoxy)acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the benzyloxyphenyl intermediate: This involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of the bromophenoxy intermediate: This step involves the reaction of 4-bromo-2-methoxyphenol with chloroacetyl chloride in the presence of a base like triethylamine.

    Condensation reaction: The final step involves the condensation of the benzyloxyphenyl intermediate with the bromophenoxy intermediate in the presence of hydrazine hydrate to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-bromo-2-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-bromo-2-methoxyphenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-bromo-2-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular components: Affecting cell signaling and metabolic processes.

Comparison with Similar Compounds

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-bromo-2-methoxyphenoxy)acetohydrazide can be compared with other similar compounds, such as:

    N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-bromophenoxy)acetohydrazide: Similar structure but lacks the methoxy group.

    N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-methoxyphenoxy)acetohydrazide: Similar structure but lacks the bromine atom.

    N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-chlorophenoxy)acetohydrazide: Similar structure but contains a chlorine atom instead of bromine.

Properties

Molecular Formula

C23H21BrN2O4

Molecular Weight

469.3 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H21BrN2O4/c1-28-22-13-19(24)9-12-21(22)30-16-23(27)26-25-14-17-7-10-20(11-8-17)29-15-18-5-3-2-4-6-18/h2-14H,15-16H2,1H3,(H,26,27)/b25-14+

InChI Key

JTCICTBAHPWSCU-AFUMVMLFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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